

Application Notes and Protocols: Synthesis of 1-Buten-1-ol from Crotonaldehyde

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For Researchers, Scientists, and Drug Development Professionals

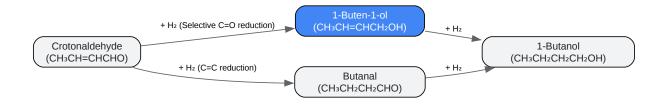
Introduction

The selective synthesis of **1-buten-1-ol**, also known as crotyl alcohol, from crotonaldehyde is a pivotal transformation in organic chemistry. Crotyl alcohol is a valuable intermediate in the production of fine chemicals, pharmaceuticals, fragrances, and pesticides.[1][2][3] The primary challenge in this synthesis lies in the chemoselective reduction of the α,β -unsaturated aldehyde functionality. Crotonaldehyde possesses two reactive sites: a carbon-carbon double bond (C=C) and a carbonyl group (C=O).[4][5] Preferential reduction of the C=O group yields the desired **1-buten-1-ol**, while reduction of the C=C bond leads to the formation of butanal, which can be further reduced to butanol.[4][5] This document outlines detailed protocols for the selective synthesis of **1-buten-1-ol** from crotonaldehyde using various catalytic systems.

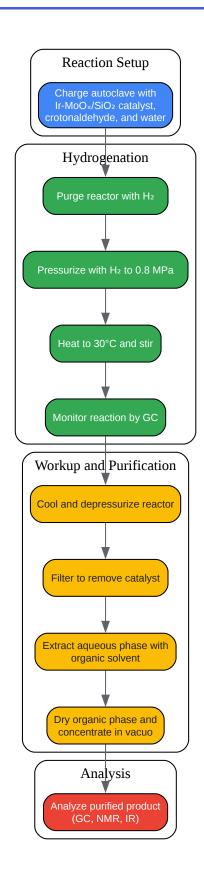
Reaction Pathway

The hydrogenation of crotonaldehyde can proceed through two main pathways, as illustrated below. The desired pathway involves the selective reduction of the carbonyl group to yield **1-buten-1-ol**.









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